N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S3/c21-13-16-15-5-2-1-3-6-17(15)28-20(16)22-19(24)14-8-10-23(11-9-14)29(25,26)18-7-4-12-27-18/h4,7,12,14H,1-3,5-6,8-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZVNYBBILPYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Sulfonamide vs. Sulfanyl Groups : The thiophen-2-ylsulfonyl group in the target compound may confer stronger hydrogen-bonding capacity compared to sulfanyl groups (e.g., in ), influencing solubility and target affinity.
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., phenyl in ) exhibit higher molecular rigidity, which may enhance selectivity in receptor binding compared to aliphatic chains.
Pharmacological Potential
While direct data for the target compound are lacking, insights from analogs suggest:
- Antimicrobial Activity : Thiophene sulfonamides (e.g., in ) exhibit antibacterial efficacy via disruption of bacterial membrane synthesis.
- Lipophilicity : The target compound’s XLogP3 is likely comparable to its nitro-substituted analog (XLogP3 = 5, ), indicating moderate blood-brain barrier penetration.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide?
The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
- Condensation of intermediates : Reacting a cyclohepta[b]thiophene precursor (e.g., 3-cyano-substituted derivatives) with a piperidine-4-carboxamide moiety in the presence of ethanol and catalytic piperidine under reflux (3–5 hours) .
- Sulfonylation : Introducing the thiophen-2-ylsulfonyl group via sulfonylation reactions using thiophene-2-sulfonyl chloride in anhydrous dichloromethane .
- Purification : Recrystallization from ethanol or column chromatography (e.g., dichloromethane/ethyl acetate gradients) to achieve >95% purity .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
Essential characterization methods include:
- ¹H/¹³C NMR : Confirm regiochemistry and purity. For example, aromatic protons in the thiophene rings appear at δ 7.60–7.40 ppm, while cycloheptane protons show multiplet signals at δ 1.68–2.05 ppm .
- HRMS : Validate molecular weight (e.g., observed [M+H⁺] at m/z 501.1234 vs. calculated 501.1229) .
- X-ray crystallography : Resolve structural ambiguities, particularly for stereochemical assignments .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can researchers optimize reaction yields when synthesizing this compound, especially during sulfonylation steps?
Yield optimization strategies include:
- Solvent selection : Use anhydrous dichloromethane to minimize side reactions .
- Temperature control : Maintain reflux temperatures between 60–80°C to balance reactivity and decomposition .
- Catalyst screening : Test alternatives to piperidine (e.g., DMAP or triethylamine) to enhance sulfonylation efficiency .
- Real-time monitoring : Employ TLC or in-situ FTIR to track reaction progress and terminate before byproduct formation .
Advanced: How should discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be systematically investigated?
Resolve discrepancies through:
- Multi-technique validation : Cross-check NMR data with X-ray structures to confirm assignments .
- Dynamic NMR studies : Identify conformational flexibility (e.g., hindered rotation in sulfonamide groups) causing split peaks .
- Computational modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G**) .
- Isotopic labeling : Use ¹⁵N-labeled intermediates to trace unexpected couplings .
Advanced: What in silico approaches predict the compound’s metabolic stability and enzyme interactions?
Methodological frameworks include:
- Aldehyde oxidase (AO) selectivity modeling : Apply QSAR models trained on thiophene sulfonamides to predict AO-mediated oxidation sites .
- Molecular docking : Simulate binding to cytochrome P450 3A4 using AutoDock Vina, focusing on sulfonyl-pi interactions .
- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate permeability (e.g., LogP ~3.2) and hepatic extraction .
Advanced: How can biological activity assays be designed to evaluate this compound’s antitumor potential?
Key considerations:
- Target selection : Prioritize kinases (e.g., BRAF V600E) based on structural similarity to known thiophene-based inhibitors .
- Dose-response profiling : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations via GraphPad Prism .
- Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .
- In vivo models : Test pharmacokinetics in xenograft mice, monitoring plasma half-life and tumor volume reduction .
Advanced: What strategies address low solubility during formulation for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
